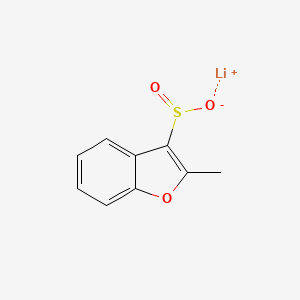
Lithium(1+) 2-methyl-1-benzofuran-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate is a chemical compound that combines the properties of lithium ions with the structural features of benzofuran and sulfinate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate typically involves the reaction of 2-methyl-1-benzofuran-3-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification, crystallization, and drying to obtain the compound in a pure and stable form.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfinate group to a thiol or sulfide.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfonate derivatives, thiols, sulfides, and various substituted benzofuran compounds.
Scientific Research Applications
Lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate involves its interaction with molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, altering cellular signaling pathways, and interacting with specific receptors. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+) ion 6-methyl-1,3-benzothiazole-2-sulfinate
- Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate
Uniqueness
Lithium(1+) ion 2-methyl-1-benzofuran-3-sulfinate is unique due to its specific structural features, which combine the properties of lithium ions, benzofuran, and sulfinate groups
Properties
Molecular Formula |
C9H7LiO3S |
|---|---|
Molecular Weight |
202.2 g/mol |
IUPAC Name |
lithium;2-methyl-1-benzofuran-3-sulfinate |
InChI |
InChI=1S/C9H8O3S.Li/c1-6-9(13(10)11)7-4-2-3-5-8(7)12-6;/h2-5H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
GDISHTPXZZQIQY-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=C(C2=CC=CC=C2O1)S(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13458593.png)
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B13458595.png)
![Ethyl5-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B13458597.png)
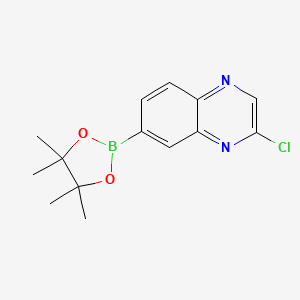
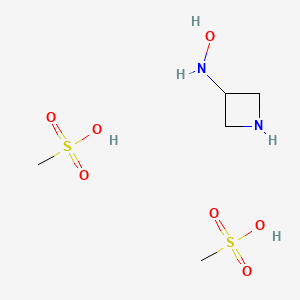
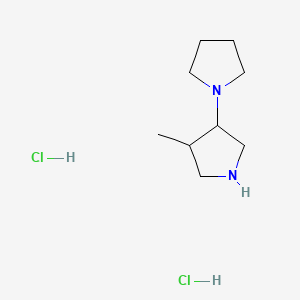
![1-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13458624.png)

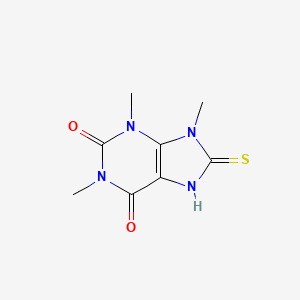
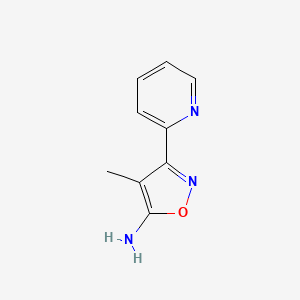
![7-Methyl-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458647.png)
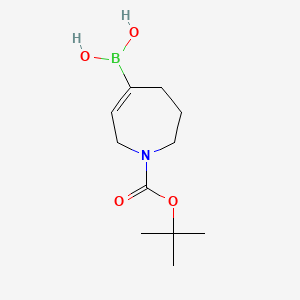
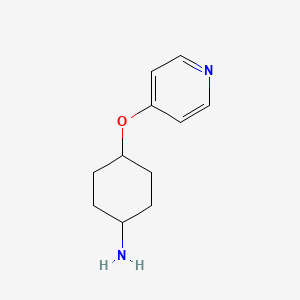
![[5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458661.png)
